molecular formula C22H27N3O3S2 B2521779 4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-05-6

4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2521779
M. Wt: 445.6
InChI Key: HXDUCSYRBXCBLY-FCQUAONHSA-N
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Description

The compound appears to be a benzamide derivative with a benzothiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide and benzothiazole portions of the molecule, followed by their coupling. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a benzothiazole group. The exact structure would depend on the positions of these groups in the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and thiazole functional groups. These groups could potentially undergo a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point.


Scientific Research Applications

Antifungal and Immunomodulating Activities

Benzothiazole derivatives, including those structurally related to the compound , have shown promising antifungal and immunomodulating activities. Research has demonstrated that certain benzothiazole compounds possess the ability to stimulate the immune response in addition to their direct antifungal effects, leading to increased in vivo efficacy against fungal infections (Schiaffella & Vecchiarelli, 2001).

Antioxidant Capacity

Benzothiazole derivatives have been explored for their antioxidant capacity, particularly in the context of ABTS/PP (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)/potassium persulfate) decolorization assays. These studies help in understanding the reaction pathways and the antioxidant capacity of such compounds, which can be significant in pharmaceutical and food industry applications (Ilyasov et al., 2020).

Therapeutic Potential

The therapeutic potential of benzothiazole and its derivatives has been widely recognized in medicinal chemistry. These compounds are known for a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. The ease of synthesis and structural simplicity of benzothiazole derivatives allow for the development of chemical libraries that could aid in the discovery of new therapeutic agents (Kamal et al., 2015).

Environmental Impact

Research on benzothiazole compounds has also covered their occurrence, fate, and behavior in aquatic environments, highlighting the environmental impact of these compounds. This line of research is crucial for understanding the persistence and toxicity of benzothiazole derivatives in the environment and for developing strategies for their safe use and disposal (Haman et al., 2015).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards.


Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity and potential uses in fields such as medicinal chemistry.


properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-7-15-25(6-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-24(4)20-16(3)9-8-10-19(20)29-22/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDUCSYRBXCBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

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